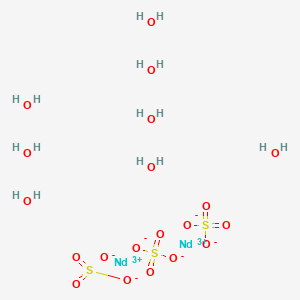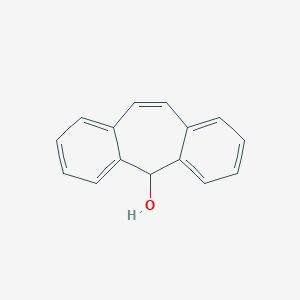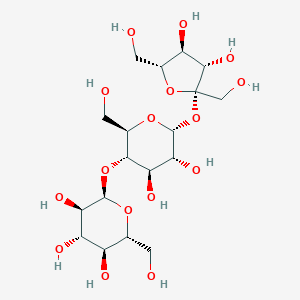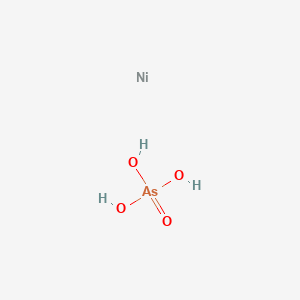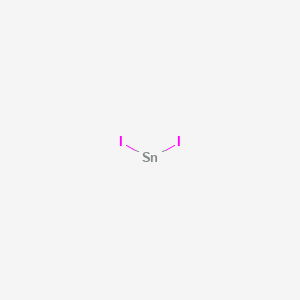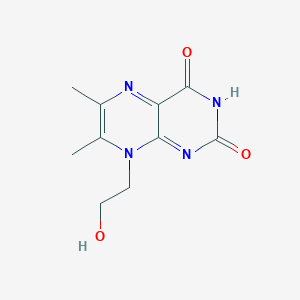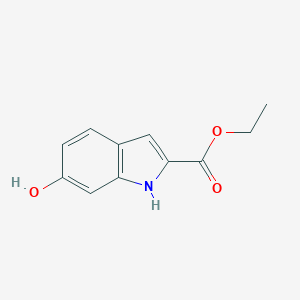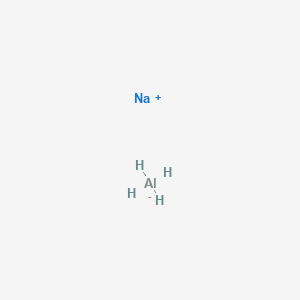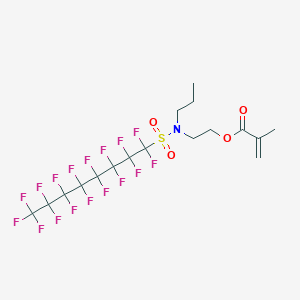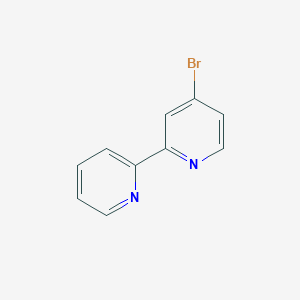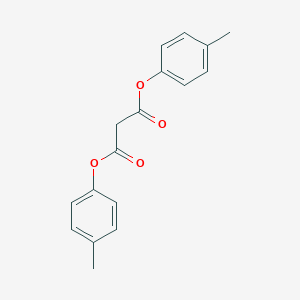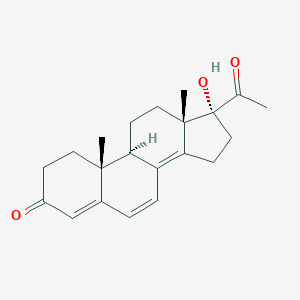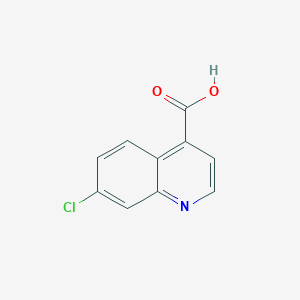
7-Chlorchinolin-4-carbonsäure
Übersicht
Beschreibung
7-Chloroquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimalarial, antimicrobial, and anticancer activities . The presence of a chlorine atom at the 7th position and a carboxylic acid group at the 4th position in the quinoline ring structure imparts unique chemical properties to 7-Chloroquinoline-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
7-Chloroquinoline-4-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
7-Chloroquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic compound that has been extensively studied for its biological and pharmaceutical activities Quinoline derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases .
Mode of Action
It is known that quinoline-4-carboxylic acid derivatives can inhibit alkaline phosphatases . Alkaline phosphatases are enzymes that remove phosphate groups from many types of molecules, including nucleotides, proteins, and alkaloids. By inhibiting these enzymes, 7-Chloroquinoline-4-carboxylic acid could potentially affect various biochemical processes.
Biochemical Pathways
Given its potential role as an inhibitor of alkaline phosphatases , it could impact a variety of biochemical pathways. Alkaline phosphatases play a crucial role in many biological processes, including signal transduction, nucleotide synthesis, and energy metabolism. Therefore, inhibition of these enzymes could have wide-ranging effects on cellular biochemistry.
Result of Action
As a potential inhibitor of alkaline phosphatases , it could potentially alter the activity of these enzymes, leading to changes in various cellular processes.
Biochemische Analyse
Biochemical Properties
7-Chloroquinoline-4-carboxylic acid has been evaluated as a potent inhibitor of alkaline phosphatases . Alkaline phosphatases are a group of enzymes involved in the hydrolysis of phosphate esters, playing a crucial role in cellular processes such as signal transduction, nucleotide metabolism, and maintaining cellular pH .
Cellular Effects
The effects of 7-Chloroquinoline-4-carboxylic acid on cells are primarily related to its inhibitory action on alkaline phosphatases . By inhibiting these enzymes, it can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 7-Chloroquinoline-4-carboxylic acid involves binding to the active site of alkaline phosphatases, thereby inhibiting their activity . This binding interaction can lead to changes in gene expression and enzyme activation or inhibition .
Vorbereitungsmethoden
The synthesis of 7-Chloroquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of 3-chloroaniline with diethyl ethoxy methylene malonate, followed by condensation, cyclization, hydrolysis, decarboxylation, and chlorination . Another method includes the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practical application of the synthesis .
Industrial production methods often employ green chemistry principles, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts to minimize environmental impact .
Analyse Chemischer Reaktionen
7-Chloroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with different nucleophiles, such as amines and thiols, to form various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other condensation products.
Common reagents used in these reactions include sodium azide, o-phenylenediamine, and various carbonyl compounds . The major products formed from these reactions are often biologically active derivatives with enhanced pharmacological properties .
Vergleich Mit ähnlichen Verbindungen
7-Chloroquinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:
Quinoline-4-carboxylic acid: Lacks the chlorine atom at the 7th position, resulting in different chemical reactivity and biological activity.
8-Chloroquinoline-4-carboxylic acid: Similar structure but with the chlorine atom at the 8th position, leading to variations in its chemical and biological properties.
The uniqueness of 7-Chloroquinoline-4-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Eigenschaften
IUPAC Name |
7-chloroquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYVRYRRTQYTHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346167 | |
| Record name | 7-chloroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13337-66-1 | |
| Record name | 7-chloroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



